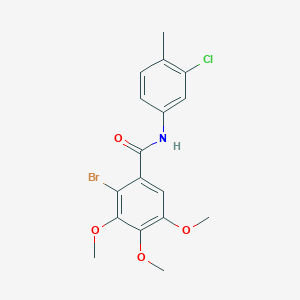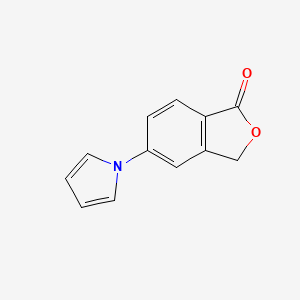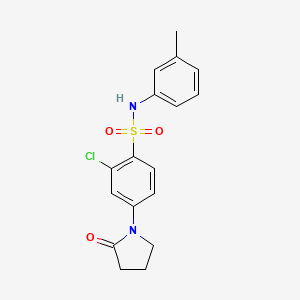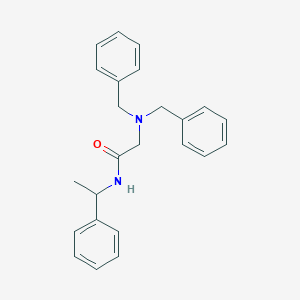
2-bromo-N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Methoxylation: The attachment of methoxy groups to the benzene ring.
These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-bromo-N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3-chloro-4-methylphenyl)acetamide
- N-(4-bromo-phenyl)-2-chloro-benzamide
Uniqueness
Compared to similar compounds, 2-bromo-N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications.
Properties
Molecular Formula |
C17H17BrClNO4 |
|---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
2-bromo-N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H17BrClNO4/c1-9-5-6-10(7-12(9)19)20-17(21)11-8-13(22-2)15(23-3)16(24-4)14(11)18/h5-8H,1-4H3,(H,20,21) |
InChI Key |
WJTQSTSKYOOTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B14944351.png)


![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(3,4,5-triethoxyphenyl)methanone](/img/structure/B14944368.png)

![7'-Amino-1-(4-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B14944377.png)
![N-benzyl-4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide](/img/structure/B14944379.png)
![4-({5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine](/img/structure/B14944380.png)
![1H-Pyrazole-1-acetic acid, 3-[(3-pyridinylcarbonyl)amino]-, ethyl ester](/img/structure/B14944384.png)
![Ethyl 5'-amino-6'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B14944386.png)
![2-bromo-N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B14944397.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14944401.png)


